molecular formula C16H16ClN3O5S B14995081 Ethyl 4-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzoate

Ethyl 4-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzoate

Cat. No.: B14995081
M. Wt: 397.8 g/mol
InChI Key: OYSCJNLVSKFRSL-UHFFFAOYSA-N
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Description

ETHYL 4-[5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-AMIDO]BENZOATE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a benzoate ester linked to a pyrimidine ring substituted with a chloro and ethanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-AMIDO]BENZOATE typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring through a cyclization reaction involving functionalized enamines, triethyl orthoformate, and ammonium acetate . The chloro and ethanesulfonyl groups are then introduced via substitution reactions using appropriate reagents such as 2-chloroethanesulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-AMIDO]BENZOATE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

ETHYL 4-[5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-AMIDO]BENZOATE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ETHYL 4-[5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-AMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

ETHYL 4-[5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-AMIDO]BENZOATE can be compared with other similar compounds such as:

The uniqueness of ETHYL 4-[5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-AMIDO]BENZOATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C16H16ClN3O5S

Molecular Weight

397.8 g/mol

IUPAC Name

ethyl 4-[(5-chloro-2-ethylsulfonylpyrimidine-4-carbonyl)amino]benzoate

InChI

InChI=1S/C16H16ClN3O5S/c1-3-25-15(22)10-5-7-11(8-6-10)19-14(21)13-12(17)9-18-16(20-13)26(23,24)4-2/h5-9H,3-4H2,1-2H3,(H,19,21)

InChI Key

OYSCJNLVSKFRSL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC

Origin of Product

United States

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